9-Dihydroclarithromycin
説明
9-Dihydroclarithromycin is a semisynthetic derivative of clarithromycin, a macrolide antibiotic widely used to treat bacterial infections. The "9-dihydro" designation indicates hydrogenation at the 9-position of the macrolide lactone ring, a modification that alters the compound’s pharmacokinetic and pharmacodynamic properties. Studies on dihydroerythromycin derivatives highlight enhanced stability and distinct biological activities, including anti-inflammatory effects, compared to their parent compounds .
特性
CAS番号 |
131791-18-9 |
|---|---|
分子式 |
C38H71NO13 |
分子量 |
750 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-10,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H71NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-33,35,40-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
InChIキー |
JWASSTNIBKXPNV-SZZIPPHSSA-N |
SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O)C)O)(C)O |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)O)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O)C)O)(C)O |
他のCAS番号 |
131791-18-9 |
同義語 |
9-dihydroclarithromycin |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between 9-dihydroclarithromycin and related compounds:
Key Observations:
- Hydrogenation vs. In contrast, oxime derivatives like clarithromycin 9-(E)-oxime are critical intermediates in synthesizing macrolide antibiotics but require rigorous isomer control to minimize impurities (e.g., Z-isomer) .
- Biological Activity : While clarithromycin and erythromycin are primarily antibacterial, dihydro derivatives like 9-(S)-dihydroerythromycin exhibit anti-inflammatory properties, suggesting a divergent therapeutic application for 9-dihydroclarithromycin .
Pharmacological and Industrial Relevance
- Anti-inflammatory Potential: Dihydroerythromycin derivatives demonstrate potent in vivo anti-inflammatory activity, likely mediated through modulation of immune pathways rather than antibacterial mechanisms. This positions 9-dihydroclarithromycin as a candidate for repurposing in inflammatory diseases .
- Industrial Applications : Oxime derivatives are pivotal in antibiotic synthesis but require advanced analytical methods (e.g., HPLC) to monitor isomer ratios. In contrast, 9-dihydroclarithromycin’s synthesis may prioritize hydrogenation efficiency and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
